Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909312-30-6
VCID: VC6412203
InChI: InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H
SMILES: CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl
Molecular Formula: C12H24ClN3OS
Molecular Weight: 293.85

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride

CAS No.: 1909312-30-6

Cat. No.: VC6412203

Molecular Formula: C12H24ClN3OS

Molecular Weight: 293.85

* For research use only. Not for human or veterinary use.

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride - 1909312-30-6

Specification

CAS No. 1909312-30-6
Molecular Formula C12H24ClN3OS
Molecular Weight 293.85
IUPAC Name [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride
Standard InChI InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H
Standard InChI Key GZAXRZFGWSVEBF-UHFFFAOYSA-N
SMILES CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₂H₂₄ClN₃OS, with a molecular weight of 293.85 g/mol. Its structure integrates three key components:

  • A piperidine ring (C₅H₁₁N), a six-membered amine heterocycle common in bioactive molecules.

  • A thiazolidine-4-carbonyl group, a five-membered ring containing sulfur and nitrogen atoms.

  • A dimethylamine side chain ((CH₃)₂N-) attached via a methylene linker.

The hydrochloride salt form enhances solubility and stability, critical for handling in laboratory settings.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.1909312-30-6
Molecular FormulaC₁₂H₂₄ClN₃OS
Molecular Weight293.85 g/mol
SMILES NotationCN(C)CC1CCN(CC1)C(=O)C2CSCN2
Salt FormHydrochloride

Structural Features and Conformational Dynamics

The thiazolidine ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization. Quantum mechanical calculations suggest that the carbonyl group at position 4 of the thiazolidine ring forms hydrogen bonds with the piperidine nitrogen, stabilizing the molecule’s tertiary structure. Nuclear magnetic resonance (NMR) studies of analogous piperidine-thiazolidine hybrids reveal restricted rotation around the C–N bond connecting the two rings, leading to distinct diastereomeric forms under ambient conditions .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride involves sequential reactions:

  • Piperidine Functionalization:

    • 4-(Aminomethyl)piperidine is reacted with a thiazolidine-4-carbonyl chloride derivative under Schotten-Baumann conditions to form the amide linkage.

    • Yield optimization (70–85%) requires strict control of reaction temperature (0–5°C) and pH (8–9) .

  • Dimethylamine Incorporation:

    • The intermediate undergoes reductive amination with formaldehyde and dimethylamine hydrochloride, catalyzed by sodium cyanoborohydride .

  • Salt Formation:

    • The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Table 2: Critical Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
AmidationThiazolidine-4-carbonyl chloride, NaOH7895
AminationDimethylamine, NaBH₃CN6590
Salt FormHCl/EtOH9299

Challenges in Scalability

Industrial-scale production faces hurdles such as:

  • Epimerization at the Thiazolidine Carbon: Elevated temperatures during amidation promote racemization, necessitating low-temperature protocols .

  • Byproduct Formation: Over-alkylation during the dimethylamine step generates tertiary amine impurities, requiring chromatographic purification.

Research Findings and Biological Relevance

In Vitro Pharmacological Screening

While direct biological data for this compound remains limited, structural analogs exhibit diverse activities:

  • Neuromodulatory Potential: Piperidine-thiazolidine hybrids demonstrate affinity for serotonin (5-HT₁F) and dopamine receptors in rodent models, suggesting applications in migraine therapy .

  • Antimicrobial Properties: Thiazolidine derivatives show moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) due to interference with cell wall synthesis.

Computational Drug Design Insights

Molecular docking simulations position the thiazolidine sulfur atom within hydrophobic pockets of target proteins, while the protonated dimethylamine group forms salt bridges with aspartate residues . This dual binding mode enhances selectivity over related receptors.

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